![molecular formula C19H21ClN2O2 B5761978 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. The compound belongs to the class of histone deacetylase (HDAC) inhibitors that have shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
CI-994 is a potent inhibitor of 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, which is an enzyme that regulates the acetylation status of histones and other proteins. 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors have been shown to induce the acetylation of histones, which leads to the relaxation of chromatin structure and the activation of tumor suppressor genes. CI-994 has been shown to induce hyperacetylation of histones and other proteins, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis. CI-994 has also been shown to enhance the cytotoxicity of other anticancer agents, such as cisplatin and doxorubicin. In addition, CI-994 has been shown to inhibit the growth of tumor xenografts in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CI-994 has several advantages for lab experiments. The compound is commercially available and has been extensively studied for its potential applications in cancer therapy. CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. However, there are also some limitations for lab experiments with CI-994. The compound has been shown to have low solubility in water, which may limit its use in some assays. In addition, the compound has been shown to have some toxicity in animal models, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of CI-994. First, further preclinical studies are needed to determine the optimal dosing and scheduling of CI-994 for the treatment of various types of cancer. Second, clinical trials are needed to determine the safety and efficacy of CI-994 in humans. Third, studies are needed to determine the potential applications of CI-994 in combination with other anticancer agents. Fourth, studies are needed to determine the potential applications of CI-994 in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fifth, studies are needed to develop new 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors with improved solubility and selectivity for specific 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide isoforms.
Métodos De Síntesis
The synthesis of CI-994 involves the reaction of 4-chloroaniline with isobutyryl chloride to form N-isobutyl-4-chloroaniline, which is then reacted with benzoyl chloride to form 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. The synthesis of CI-994 has been reported in several publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential applications in cancer therapy. The compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to enhance the cytotoxicity of other anticancer agents.
Propiedades
IUPAC Name |
4-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)15-5-9-17(10-6-15)22-18(23)11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVHOHZXJXZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
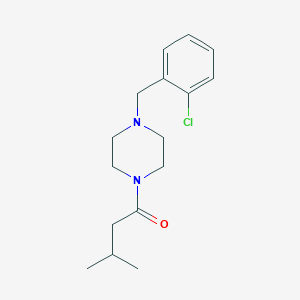
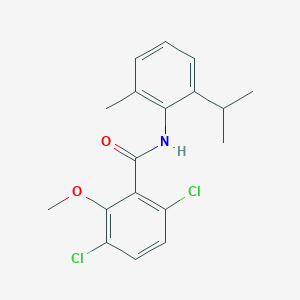
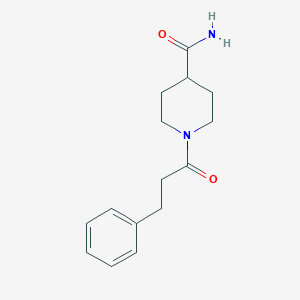
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
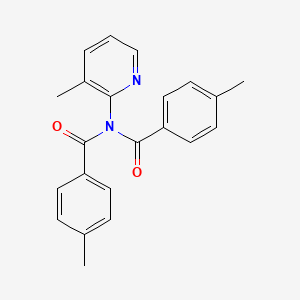
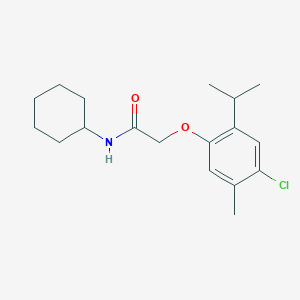
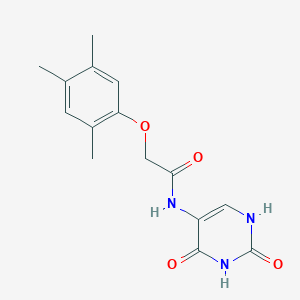
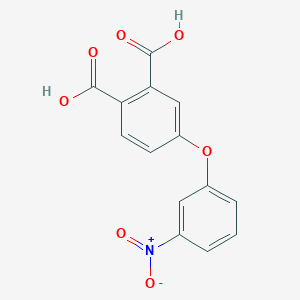
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)